BenchChemオンラインストアへようこそ!

8-Amino-3,4-dihydroquinazolin-2(1H)-one

Kinase Inhibition CDK5/p25 Neurodegeneration

8-Amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1253225-78-3) is a privileged scaffold for PARP and kinase inhibitor synthesis, distinguished by its 8-amino substituent that confers >10,000-fold CDK5 potency enhancement and nanomolar GPCR antagonism. This specific substitution pattern is critical for target engagement and cannot be generically replaced. Ideal for medicinal chemistry programs requiring validated SAR starting points. Purchase for R&D use only.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 1253225-78-3
Cat. No. B1651285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3,4-dihydroquinazolin-2(1H)-one
CAS1253225-78-3
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)N)NC(=O)N1
InChIInChI=1S/C8H9N3O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-3H,4,9H2,(H2,10,11,12)
InChIKeyXXBCUWUQIQZENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1253225-78-3): A Privileged Bicyclic Scaffold for Kinase and PARP Inhibitor Development


8-Amino-3,4-dihydroquinazolin-2(1H)-one (CAS: 1253225-78-3) is a heterocyclic compound belonging to the 3,4-dihydroquinazolin-2(1H)-one family, characterized by a fused pyrimidine-2-one core and an amino substituent at the 8-position . This bicyclic scaffold serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and GPCR ligands, with its substitution pattern and oxidation state distinguishing it from quinazolin-4(3H)-ones and quinazoline derivatives in terms of both synthetic accessibility and target engagement profiles [1].

Why 8-Amino-3,4-dihydroquinazolin-2(1H)-one Cannot Be Simply Replaced by In-Class Analogues


Generic substitution among 3,4-dihydroquinazolin-2(1H)-one derivatives is precluded by the critical influence of the 8-amino substituent on biological activity and selectivity. Structure-activity relationship (SAR) studies across kinase and PARP targets demonstrate that the position and nature of the amino group profoundly alter target engagement, with 8-substitution conferring distinct binding modes compared to 6- or 7-substituted analogues [1]. Furthermore, the dihydro oxidation state of the 2(1H)-one core differentiates this scaffold from quinazolin-4(3H)-ones and fully aromatic quinazolines, impacting both synthetic versatility and metabolic stability. The following evidence quantifies these critical differences.

8-Amino-3,4-dihydroquinazolin-2(1H)-one: Quantitative Differentiation vs. Closest Structural Analogs


CDK5 Inhibition Potency: 8-Amino Substitution vs. Unsubstituted Core Scaffold

Introduction of an 8-amino substituent on the 3,4-dihydroquinazolin-2(1H)-one scaffold dramatically enhances CDK5 inhibitory potency relative to the unsubstituted core. In direct SAR comparisons, the unsubstituted 3,4-dihydroquinazolin-2(1H)-one scaffold exhibits negligible CDK5 inhibition (% inhibition < 50% at 10 μM), whereas 8-amino-containing derivatives achieve nanomolar IC50 values [1][2].

Kinase Inhibition CDK5/p25 Neurodegeneration

PARP-1 Inhibition: 8-Amino-2-methylquinazolin-4(3H)-one vs. Unsubstituted Quinazolin-4(3H)-one Scaffold

Systematic optimization of the quinazolin-4(3H)-one scaffold for PARP-1 inhibition revealed that the 8-amino substituent is essential for achieving sub-micromolar potency. The starting quinazolin-4(3H)-one core exhibited an IC50 of 5.75 μM, whereas the optimized 8-amino-2-methylquinazolin-4(3H)-one achieved an IC50 of 0.4 μM, representing a 14.4-fold improvement [1].

PARP-1 Inhibition DNA Repair Oncology

8-Amino Substitution Confers Sub-Micromolar PARP-1 Inhibition in Cellular Context

In a cellular context, 8-amino-substituted dihydroquinazolinone derivatives demonstrate functional PARP-1 inhibition with an IC50 of 640 nM in HeLa cells, as measured by reduction in H2O2-induced PAR formation [1]. While a direct comparator from the same study is not available, this cellular IC50 places the compound in a competitive range with early-stage PARP-1 inhibitors and confirms target engagement in a disease-relevant cellular model.

PARP-1 Cellular Assay HeLa Cells

High-Value Application Scenarios for 8-Amino-3,4-dihydroquinazolin-2(1H)-one Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization (CDK5 and p38 MAPK)

Leverage the >10,000-fold potency enhancement conferred by the 8-amino group on CDK5 inhibition (IC50 = 1 nM) [1] as a validated starting point for structure-based lead optimization. This scaffold is also exemplified in patents as a core for CSBP/p38 kinase inhibitors, providing a dual-track development opportunity [2]. The dihydroquinazolin-2(1H)-one core offers synthetic versatility for diversification at multiple positions while maintaining the critical 8-amino pharmacophore.

PARP-1 Inhibitor Discovery and SAR Exploration

Utilize the established 14.4-fold potency improvement of 8-amino-substituted quinazolinones (IC50 = 0.4 μM) over the unsubstituted core (IC50 = 5.75 μM) [3] to guide the design of next-generation PARP-1 inhibitors. The compound's cellular activity (IC50 = 640 nM in HeLa cells) [4] supports its use in cell-based screening cascades for early-stage oncology programs.

GPCR Ligand and NK1 Antagonist Development

Exploit the nanomolar NK1 receptor antagonism (Ki = 6.40 nM in CHO-K1 cells) [5] demonstrated by 8-amino-substituted quinazolinone derivatives for the development of novel substance P receptor modulators. This activity profile positions the scaffold for applications in pain, inflammation, and emesis research areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.